

# The Discovery of Lactulose as a Bifidogenic Factor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Examination of the Seminal Discovery and its Scientific Underpinnings for Researchers, Scientists, and Drug Development Professionals.

#### Introduction

The selective stimulation of beneficial gut bacteria, a cornerstone of modern gut health research, has its roots in the mid-20th century with the pioneering work on **lactulose**. This synthetic disaccharide, formed from the isomerization of lactose, was first identified as a potent "bifidogenic factor" by the Austrian pediatrician Ferdinand Petuely in 1957.[1] His research laid the groundwork for the concept of prebiotics and opened a new avenue for modulating the gut microbiota for therapeutic benefit. This technical guide provides a comprehensive overview of the discovery of **lactulose**'s bifidogenic properties, detailing the experimental evidence, the underlying molecular mechanisms, and the methodologies used to elucidate its effects.

## The Seminal Discovery by Ferdinand Petuely

In the 1950s, it was observed that the intestinal microbiota of breastfed infants was predominantly composed of Bifidobacterium species, a group of bacteria believed to confer health benefits. In contrast, formula-fed infants exhibited a more diverse and less desirable gut microbial composition. This led to the search for a "bifidus factor" in breast milk responsible for this difference.

Ferdinand Petuely's research in 1957 was a landmark in this field. He investigated the effect of adding **lactulose** to infant formula on the gut microbiota. His findings demonstrated that the



administration of **lactulose** to artificially-fed infants led to a significant increase in the population of Lactobacillus bifidus (now known as Bifidobacterium), mirroring the microbial profile of breastfed infants.[1] This pivotal discovery established **lactulose** as the first recognized bifidogenic factor.

# Mechanism of Action: How Lactulose Promotes Bifidobacteria Growth

**Lactulose** exerts its bifidogenic effect due to its unique chemical structure. It is a disaccharide composed of galactose and fructose linked by a  $\beta$ -1,4 glycosidic bond. Human intestinal enzymes are unable to hydrolyze this bond, allowing **lactulose** to pass undigested through the small intestine and reach the colon. In the colon, it becomes a selective substrate for certain beneficial bacteria, most notably Bifidobacterium and to a lesser extent, Lactobacillus species.

The metabolism of **lactulose** by bifidobacteria involves a series of enzymatic steps, leading to the production of short-chain fatty acids (SCFAs) and a reduction in colonic pH. This acidification of the gut environment creates unfavorable conditions for the growth of pathogenic bacteria, further contributing to a healthier gut microbial balance.

## Signaling Pathway of Lactulose Metabolism in Bifidobacterium

The uptake and catabolism of **lactulose** by Bifidobacterium is a well-orchestrated process involving specific transporters and enzymes. The following diagram illustrates the key steps in this pathway.





Click to download full resolution via product page

Caption: Metabolic pathway of **lactulose** in Bifidobacterium.

## Quantitative Data on the Bifidogenic Effect of Lactulose

Numerous in vitro and in vivo studies have quantified the bifidogenic effect of **lactulose**. The following tables summarize key findings from representative studies.

Table 1: In Vitro Studies on Lactulose Fermentation

| Study Reference           | Model System                      | Lactulose Dose      | Key Findings                                                               |
|---------------------------|-----------------------------------|---------------------|----------------------------------------------------------------------------|
| Odenwald et al.<br>(2023) | Bifidobacterium<br>longum culture | Not specified       | Marked augmentation of B. longum growth with lactulose supplementation.[2] |
| A recent in vitro study   | Human fecal slurry                | 10 g/day equivalent | Significant increase in Bifidobacterium and Lactobacillus populations.     |
| Another in vitro study    | Colonic fermentation model        | 5 g/day equivalent  | Increased production of acetate and lactate.                               |

### **Table 2: In Vivo Human Clinical Trials**



| Study<br>Reference                                     | Study<br>Design         | Number of<br>Subjects | Lactulose<br>Dose | Duration      | Key<br>Findings on<br>Bifidobacte<br>rium                                                                   |
|--------------------------------------------------------|-------------------------|-----------------------|-------------------|---------------|-------------------------------------------------------------------------------------------------------------|
| Petuely<br>(1957)                                      | Infant feeding<br>trial | >300 infants          | Not specified     | Not specified | Establishmen t of a bifidobacteria -dominant flora.[1]                                                      |
| A randomized controlled trial                          | Healthy<br>adults       | 20                    | 10 g/day          | 4 weeks       | Significant increase in fecal bifidobacterial counts.                                                       |
| A double-<br>blind,<br>placebo-<br>controlled<br>trial | Healthy<br>adults       | 49                    | 2 g/day           | 2 weeks       | Fold change in bifidobacteria varied among individuals, suggesting responder and non-responder populations. |

### **Experimental Protocols**

This section details the methodologies employed in key experiments to demonstrate the bifidogenic nature of **lactulose**. While the precise protocols from Petuely's 1957 study are not readily available in modern literature, this section outlines the principles of historical methods and details contemporary techniques used in **lactulose** research.



### Workflow for Assessing the Bifidogenic Potential of Lactulose





Click to download full resolution via product page

Caption: General experimental workflow for **lactulose** studies.

# Quantification of Bifidobacterium in Fecal Samples (Historical Context)

- Principle: In the mid-20th century, bacterial quantification relied on culture-based methods.
   This involved serial dilution of fecal samples and plating on selective media designed to promote the growth of bifidobacteria while inhibiting other bacteria.
- Presumed Protocol:
  - Sample Preparation: A known weight of a fresh fecal sample would be homogenized in a sterile diluent.



- Serial Dilution: The homogenate would be serially diluted to achieve a countable number of colonies on an agar plate.
- Plating: Aliquots of the dilutions would be plated onto a selective agar medium for bifidobacteria. Early selective media often contained ingredients like tomato juice, cysteine, and specific carbohydrates.
- Anaerobic Incubation: The plates would be incubated under anaerobic conditions, as bifidobacteria are strict anaerobes.
- Colony Counting: After incubation, colonies with characteristic morphology would be counted, and the number of colony-forming units (CFUs) per gram of feces would be calculated.

# Quantification of Bifidobacterium using Quantitative PCR (Modern Method)

 Principle: Quantitative Polymerase Chain Reaction (qPCR) is a molecular biology technique that amplifies and simultaneously quantifies a targeted DNA molecule. For bifidobacteria, qPCR targets a gene specific to the genus, such as the 16S rRNA gene or other housekeeping genes.

#### Protocol:

- DNA Extraction: Total DNA is extracted from a known weight of a fecal sample using a commercial DNA extraction kit.
- Primer and Probe Design: Primers and a fluorescently labeled probe specific to a target gene in Bifidobacterium are designed.
- qPCR Reaction: The qPCR reaction is set up containing the extracted DNA, primers, probe, DNA polymerase, and other reaction components.
- Thermocycling: The reaction undergoes cycles of denaturation, annealing, and extension in a qPCR machine. The fluorescence signal is measured at each cycle.



 Quantification: The amount of target DNA is quantified by comparing the amplification curve to a standard curve generated from known quantities of Bifidobacterium DNA.

# Analysis of Short-Chain Fatty Acids (SCFAs) by Gas Chromatography-Flame Ionization Detection (GC-FID)

 Principle: GC-FID is an analytical chemistry technique used to separate and quantify volatile compounds, such as SCFAs, in a sample.

#### Protocol:

- Sample Preparation: SCFAs are extracted from fecal samples using a solvent extraction method, often after acidification. An internal standard is added for accurate quantification.
- Derivatization (Optional): The volatility of SCFAs can be increased through a derivatization step.
- Injection: A small volume of the extracted sample is injected into the gas chromatograph.
- Separation: The SCFAs are vaporized and separated based on their boiling points and interactions with the stationary phase of the GC column.
- Detection: As the separated SCFAs exit the column, they are combusted in a hydrogen-air flame. The ions produced are detected by the flame ionization detector, generating a signal proportional to the amount of each SCFA.
- Quantification: The concentration of each SCFA is determined by comparing its peak area to that of a known concentration of a standard.

### Conclusion

The discovery of **lactulose** as a bifidogenic factor by Ferdinand Petuely was a seminal moment in the history of gut health research. His work not only identified a key substrate for promoting the growth of beneficial bacteria but also laid the conceptual foundation for the field of prebiotics. Modern molecular and analytical techniques have since provided a deeper understanding of the mechanisms underlying **lactulose**'s effects, confirming its role in selectively nourishing bifidobacteria and promoting a healthy gut environment. The continued



study of **lactulose** and other prebiotics holds significant promise for the development of novel therapeutic strategies for a range of health conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. [Lactobacillus bifidus flora produced in artificially-fed infants by bifidogenic substances (bifidus factor)] PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catabolism of Glucose and Lactose in Bifidobacterium animalis subsp. lactis, Studied by 13C Nuclear Magnetic Resonance PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bifidobacterium response to lactulose ingestion in the gut relies on a solute-binding protein-dependent ABC transporter PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery of Lactulose as a Bifidogenic Factor: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1674317#discovery-of-lactulose-as-a-bifidogenic-factor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com